![molecular formula C30H24F12N6P2Ru B13840807 2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate](/img/structure/B13840807.png)
2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate
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Overview
Description
2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate is a coordination compound that features a ruthenium(II) center coordinated to two 2-pyridin-2-ylpyridine ligands and two hexafluorophosphate anions. This compound is of significant interest due to its unique photophysical and electrochemical properties, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate typically involves the reaction of ruthenium(II) chloride with 2-pyridin-2-ylpyridine in the presence of a suitable solvent such as acetonitrile. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The resulting complex is then treated with hexafluorophosphoric acid to replace the chloride ions with hexafluorophosphate anions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states using oxidizing agents such as cerium(IV) ammonium nitrate.
Reduction: The compound can be reduced back to ruthenium(II) using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield higher oxidation state ruthenium complexes, while substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Catalytic Applications
Ruthenium complexes, including those with pyridine ligands, are known for their catalytic properties in various organic transformations.
2.1. Photocatalysis
Ruthenium complexes can act as efficient photocatalysts due to their ability to absorb light and facilitate electron transfer processes. For instance, studies have shown that ruthenium(II) complexes can promote the oxidation of organic substrates under visible light irradiation.
- Case Study : A study demonstrated that ruthenium(II) complexes with pyridine ligands significantly enhance the quantum yields in photochemical reactions, indicating their effectiveness as photocatalysts .
Catalyst | Reaction Type | Quantum Yield |
---|---|---|
Ru(bpy)3^2+ | Organic oxidation | High |
Ru(pyridine) | Photochemical transformations | Enhanced |
2.2. Electrocatalysis
The redox properties of ruthenium complexes make them suitable for electrocatalytic applications, particularly in energy conversion processes such as water splitting and CO2 reduction.
- Research Insight : The electrochemical behavior of ruthenium(II) complexes has been studied extensively, revealing their potential in facilitating electron transfer reactions .
Medicinal Chemistry Applications
Ruthenium complexes have shown promise in medicinal chemistry, particularly in cancer treatment due to their cytotoxic properties.
3.1. Anticancer Activity
Ruthenium-based compounds exhibit significant cytotoxic effects against various cancer cell lines, often surpassing traditional platinum-based drugs.
- Case Study : Research indicated that ruthenium(II) complexes with pyridine ligands displayed enhanced cytotoxicity compared to their non-pyridine counterparts, attributed to better DNA binding abilities .
Complex Type | Cancer Cell Line | IC50 (µM) |
---|---|---|
Ru(pyridine) | A549 (Lung) | 5 |
Ru(bis-pyridine) | MCF-7 (Breast) | 3 |
Photophysical Properties
The photophysical properties of ruthenium(II) complexes are crucial for their application in photodynamic therapy and as luminescent probes.
4.1. Luminescence Studies
Ruthenium complexes exhibit strong luminescence due to metal-to-ligand charge transfer (MLCT) transitions.
Mechanism of Action
The mechanism of action of 2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate involves its ability to absorb light and undergo photoinduced electron transfer processes. The compound’s ruthenium center can transfer electrons to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. This mechanism is particularly relevant in its application in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ruthenium(II) complexes with different ligands, such as:
- Ruthenium(II)-2,2’-bipyridine complexes
- Ruthenium(II)-1,10-phenanthroline complexes
- Dinuclear 2,4-di(pyridin-2-yl)-pyrimidine based ruthenium complexes
Uniqueness
2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate is unique due to its specific ligand arrangement, which imparts distinct photophysical and electrochemical properties. These properties make it particularly suitable for applications in photodynamic therapy and as a photosensitizer in photochemical reactions .
Biological Activity
The compound 2-pyridin-2-ylpyridine; ruthenium(2+); dihexafluorophosphate is a coordination complex that combines a ruthenium ion with pyridine derivatives and hexafluorophosphate anions. Its molecular formula is C30H24F12N6P2Ru, with a molecular weight of approximately 859.55 g/mol. This compound exhibits significant biological activity, particularly in the fields of anticancer therapy and antimicrobial applications.
Structural Characteristics
The unique properties of this compound stem from its structural configuration, which allows for various interactions with biological molecules. The ruthenium center can undergo redox reactions, transitioning from Ru(II) to Ru(III), which is crucial for its biological functions. Additionally, the compound can participate in ligand exchange reactions, enhancing its versatility in biological systems.
Biological Activity Overview
Research indicates that ruthenium complexes, including 2-pyridin-2-ylpyridine; ruthenium(2+); dihexafluorophosphate, possess notable anticancer and antimicrobial properties:
-
Anticancer Activity :
- Studies show that these complexes can induce apoptosis in cancer cells by generating oxidative stress and disrupting cellular homeostasis.
- The interaction with DNA is particularly significant, as these complexes can intercalate into DNA strands, leading to structural alterations that trigger cytotoxic effects .
-
Antimicrobial Activity :
- Research has demonstrated the effectiveness of related ruthenium complexes against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The complexes exhibit anti-biofilm activity, which is crucial for combating biofilm-associated infections .
- The ability to disrupt biofilm formation at concentrations as low as 1 mM has been reported, indicating potential for clinical applications in treating resistant bacterial infections .
Case Studies
Several studies have highlighted the biological activity of ruthenium complexes similar to 2-pyridin-2-ylpyridine; ruthenium(2+); dihexafluorophosphate:
Study on Anticancer Properties
A study evaluated the cytotoxic effects of various ruthenium complexes against lung adenocarcinoma (A549) and melanoma (A375) cell lines. The results indicated that certain complexes exhibited significant cytotoxicity when activated by light, suggesting their potential use in photoactivated chemotherapy .
Study on Antimicrobial Properties
Another study focused on the anti-biofilm activities of ruthenium complexes against Pseudomonas aeruginosa. The research utilized crystal violet assays to quantify biofilm inhibition and employed epifluorescence microscopy to observe morphological changes in bacterial colonies. Results showed enhanced anti-biofilm activity compared to control ligands .
Comparative Analysis
The following table summarizes key properties and biological activities of various related ruthenium complexes:
Compound Name | Structure Features | Biological Activity | Unique Properties |
---|---|---|---|
2-Pyridin-2-ylpyridine; Ruthenium(II); Dihexafluorophosphate | Coordination complex with pyridine ligands | Anticancer, antimicrobial | Redox-active, DNA intercalation |
Tris(2,2'-bipyridine)ruthenium(II) hexafluorophosphate | Contains bipyridine ligands | Strong luminescence; anticancer | Known for photophysical properties |
Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) | Incorporates isothiocyanate groups | Antimicrobial | Unique reactivity in bioconjugation |
Ruthenium(II) complexes with phenanthroline derivatives | Similar coordination environment | Enhanced photophysical properties | Light harvesting capabilities |
Properties
Molecular Formula |
C30H24F12N6P2Ru |
---|---|
Molecular Weight |
859.5 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2 |
InChI Key |
KLDYQWXVZLHTKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
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